![molecular formula C16H13ClN2O B2882502 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 477853-31-9](/img/structure/B2882502.png)
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Computational methods and various experimental techniques are used for this analysis .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one have been synthesized and found to exhibit significant antimicrobial activity. For example, a study synthesized a series of compounds containing the pyrazole nucleus and tested them for in vitro antibacterial and antifungal activities. These compounds demonstrated variable and modest activities against different strains of bacteria and fungi (B'Bhatt & Sharma, 2017).
Spectroscopic and Structural Characterization
The pyrazole derivatives have been the subject of extensive spectroscopic and structural characterization. A comparative study of two 2-pyrazoline derivatives, similar in structure to the chemical , utilized various spectroscopic methods and theoretical calculations. This research is crucial for understanding the chemical and physical properties of these compounds (Zhao et al., 2009).
Anticancer Potential
Some pyrazole derivatives have been evaluated for their potential as anticancer agents. A study synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety and assessed their effectiveness against breast carcinoma cell lines. These compounds showed promising anticancer activity, highlighting the potential therapeutic applications of pyrazole derivatives (Gomha et al., 2014).
Quantum Chemical Calculations and Molecular Docking
Quantum chemical calculations and molecular docking studies have been conducted on compounds similar to 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one. These studies provide insights into the molecular interactions and stability of these compounds, aiding in the development of new drugs and materials (Viji et al., 2020).
Synthesis and Applications in Organic Chemistry
The synthesis of pyrazole derivatives is a significant area of research in organic chemistry, with applications in developing new materials and pharmaceuticals. The methodologies and reactions used to synthesize these compounds are continually being refined and optimized for better yields and environmental sustainability (Liu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(12-6-3-2-4-7-12)16(20)19(18-11)14-9-5-8-13(17)10-14/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVPZGAPYYFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one |
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